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Compound of Interest

Compound Name: Phthalazine, 6-(1-methylethyl)-

Cat. No.: B3395013

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The crystal structure for the specific compound, Phthalazine, 6-(1-methylethyl)-
(CAS No. 122882-99-9), is not publicly available in the Cambridge Structural Database (CSD)
or other publicly accessible crystallographic databases as of the latest search. This guide will,
therefore, provide a detailed analysis of a closely related and structurally characterized
phthalazine derivative, 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, as an
illustrative example. The experimental protocols and data presentation herein are
representative of the methodologies that would be employed for the crystal structure
determination of Phthalazine, 6-(1-methylethyl)-.

Introduction to Phthalazine Derivatives and Their
Structural Significance

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that
have garnered significant interest in medicinal chemistry due to their wide range of biological
activities. The therapeutic potential of these compounds is intrinsically linked to their three-
dimensional structure, which dictates their interaction with biological targets. Single-crystal X-
ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond
lengths, bond angles, and intermolecular interactions within a crystalline solid, providing
invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
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This guide presents the crystallographic data and experimental methodology for 2-[(2,4,6-
trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, a compound whose structure has been
resolved and published.[1][2][3][4] This information serves as a comprehensive example of the
structural characterization of a substituted phthalazine.

Crystallographic Data for 2-[(2,4,6-
Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one

The following tables summarize the key crystallographic data and refinement details for the title
compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement.
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Parameter Value
Empirical Formula C17H16N203S
Formula Weight 328.38
Temperature 100(2) K
Wavelength 1.54178 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 8.3589(2) A
b 16.4893(4) A
C 11.4552(3) A
a 90°

B 108.053(1)°
y 90°

Volume 1499.34(7) As
z 4

Density (calculated) 1.454 Mg/m3
Absorption Coefficient 1.939 mm~1
F(000) 688

Data Collection

Diffractometer

Rigaku Oxford Diffraction SuperNova

Radiation Source

Cu Ka radiation

Refinement

Refinement method

Full-matrix least-squares on F?2
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Data / restraints / parameters

2640/0/ 217

Goodness-of-fit on F2

1.043

Final R indices [I > 20(1)]

R1=0.0337, wR2 = 0.0863

R indices (all data)

R1 =0.0346, wR2 = 0.0872

Largest diff. peak and hole

0.38 and -0.37 e. A3

Table 2: Selected Bond Lengths (A).

Bond Length
S1-01 1.428(1)
S1-02 1.433(1)
S1-N1 1.710(2)
S1-C1 1.791(1)
N1-N2 1.402(2)
N1-C10 1.391(2)
N2-C9 1.288(2)
C9-C17 1.478(2)
C10-03 1.222(2)
Table 3: Selected Bond Angles (°).
© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Angle Value
01-S1-02 118.39(6)
01-S1-N1 108.62(6)
02-S1-N1 108.48(6)
01-S1-C1 108.06(6)
02-S1-C1 108.76(6)
N1-S1-C1 103.58(6)
C10-N1-N2 118.9(1)
C10-N1-S1 117.8(1)
N2-N1-S1 119.8(1)
C9-N2-N1 118.0(1)

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystal structure
determination of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one.[1][2]

Synthesis and Crystallization

The title compound was synthesized via the dysprosium(lil)-catalyzed conversion of 2-{[2-
(2,4,6-trimethylphenylsulfonyl)hydrazinylidene]lmethyl}benzoic acid. Single crystals suitable for
X-ray diffraction were obtained by slow evaporation of a solution of the compound in an
appropriate solvent system.

X-ray Data Collection

A suitable single crystal was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer
equipped with a copper microfocus source (A = 1.54178 A) and an AtlasS2 CCD detector. The
crystal was kept at a constant temperature of 100(2) K during data collection. The CrysAlisPro
software suite was used for data collection, cell refinement, and data reduction.
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Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXT program and refined
by full-matrix least-squares on F2 using the SHELXL program. All non-hydrogen atoms were
refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a
riding model.

Visualizations
Experimental Workflow for Single-Crystal X-ray
Diffraction

The following diagram illustrates a generalized workflow for the determination of a crystal
structure using single-crystal X-ray diffraction.
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Generalized Workflow for Single-Crystal X-ray Diffraction
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A generalized workflow for single-crystal X-ray diffraction.
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Conclusion

While the specific crystal structure of Phthalazine, 6-(1-methylethyl)- remains undetermined,
this guide provides a comprehensive overview of the methodologies and data presentation
involved in the structural elucidation of a related phthalazine derivative. The detailed
crystallographic data for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one offers
valuable insights into the structural motifs and intermolecular interactions that can be expected
within this class of compounds. The provided experimental workflow serves as a standard
protocol for researchers aiming to determine the crystal structures of novel phthalazine
derivatives, which is a critical step in the advancement of their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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